Rufinamide-15N,d2-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H8F2N4O |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1 |
InChI-Schlüssel |
POGQSBRIGCQNEG-QGIRLOETSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Navigating the Isotopic Landscape of Rufinamide-15N,d2-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Rufinamide-15N,d2-1, a crucial stable isotope-labeled internal standard in pharmacokinetic and metabolic studies. This document outlines typical purity levels, detailed experimental protocols for verification, and the underlying principles of its synthesis and analysis.
Isotopic Purity of this compound
Stable isotope-labeled compounds, such as this compound, are synthesized to have a very high enrichment of the desired isotopes. While the exact isotopic purity can vary slightly between manufacturing batches, commercially available standards from reputable suppliers typically exhibit an isotopic enrichment of ≥98% . This high level of purity is essential for its role as an internal standard in quantitative bioanalysis, ensuring accurate and reliable results by minimizing interference from unlabeled or partially labeled species.
The isotopic composition of this compound is a critical parameter, and its verification is paramount. The following table summarizes the expected isotopic distribution for a batch with high isotopic enrichment.
| Isotopologue | Description | Expected Abundance |
| Unlabeled (d0, 14N) | Rufinamide with no isotopic labels. | Very Low / Absent |
| Partially Labeled | Molecules with either 15N or one or two D atoms. | Low |
| Fully Labeled (15N, d2) | Rufinamide with one 15N and two deuterium (B1214612) atoms. | ≥98% |
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
The gold standard for determining the isotopic purity of labeled compounds is high-resolution mass spectrometry, which allows for the precise separation and quantification of different isotopologues.
Principle
This method utilizes the high mass accuracy and resolution of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers to distinguish between the molecular ions of this compound and any residual unlabeled or partially labeled species. By comparing the integrated peak areas of each isotopologue, the isotopic purity can be accurately calculated.
Materials and Reagents
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, TOF-MS)
-
UHPLC system
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
LC-HRMS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan (m/z 230-250) |
| Resolution | >70,000 FWHM |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
Data Analysis
-
Acquire the full scan mass spectrum of the this compound sample.
-
Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of each expected isotopologue:
-
Unlabeled Rufinamide ([M+H]⁺): C₁₀H₉F₂N₄O⁺ (m/z 239.0735)
-
Rufinamide-d1 ([M+H]⁺): C₁₀H₈DF₂N₄O⁺ (m/z 240.0798)
-
Rufinamide-d2 ([M+H]⁺): C₁₀H₇D₂F₂N₄O⁺ (m/z 241.0861)
-
Rufinamide-15N ([M+H]⁺): C₁₀H₉F₂N₃¹⁵NO⁺ (m/z 240.0705)
-
Rufinamide-15N,d1 ([M+H]⁺): C₁₀H₈DF₂N₃¹⁵NO⁺ (m/z 241.0768)
-
Rufinamide-15N,d2 ([M+H]⁺): C₁₀H₇D₂F₂N₃¹⁵NO⁺ (m/z 242.0831)
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(Rufinamide-15N,d2) / Sum of Areas of all Isotopologues] x 100
Synthesis and Labeling Strategy
The synthesis of this compound involves the introduction of stable isotopes at specific positions within the molecule. The presence of unlabeled species in the final product primarily arises from the isotopic composition of the starting materials. Therefore, utilizing highly enriched precursors is crucial for achieving high isotopic purity in the final labeled compound.
The general synthetic approach for Rufinamide involves the formation of the triazole ring. To produce this compound, deuterated and 15N-labeled building blocks are incorporated during this synthesis.
Visualizing the Workflow and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of isotopic purity.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Relationship between synthesis, final product, and isotopic purity.
An In-depth Technical Guide to the Synthesis and Characterization of Rufinamide-¹⁵N,d₂-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Rufinamide-¹⁵N,d₂-1, an isotopically labeled version of the antiepileptic drug Rufinamide (B1680269). This document details a plausible synthetic pathway, characterization parameters, and the primary mechanism of action for the parent compound. The information is intended to support research, development, and analytical applications, such as its use as an internal standard in quantitative mass spectrometry-based assays.
Introduction
Rufinamide, chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole-derivative antiepileptic drug.[1][2][3] It is primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS).[1][4] The introduction of stable isotopes, such as ¹⁵N and deuterium (B1214612) (d), into the Rufinamide structure creates a valuable analytical tool.[5][6] Rufinamide-¹⁵N,d₂-1 serves as an ideal internal standard for bioanalytical studies, allowing for precise quantification of the parent drug in biological matrices by correcting for variations during sample preparation and analysis.[5]
The labeling pattern, ¹⁵N,d₂-1, indicates the incorporation of two deuterium atoms on the benzylic methylene (B1212753) bridge and one ¹⁵N atom in the carboxamide functional group.
Physicochemical and Characterization Data
Quantitative data for both the unlabeled and isotopically labeled Rufinamide are summarized below for comparison.
Table 1: Physicochemical Properties
| Property | Rufinamide (Unlabeled) | Rufinamide-¹⁵N,d₂-1 | Data Source(s) |
| Chemical Name | 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | 1-[(2,6-Difluorophenyl)methyl-d₂]-1H-1,2,3-triazole-4-carboxamide-¹⁵N | [7] |
| Molecular Formula | C₁₀H₈F₂N₄O | C₁₀H₆D₂F₂N₃¹⁵NO | [7][8] |
| Molecular Weight | 238.19 g/mol | 241.20 g/mol | [4][8] |
| Appearance | White, crystalline, odorless powder | Not specified (Assumed to be a white solid) | [2] |
| Solubility | Poorly soluble in water (approx. 27-31 mg/L at 25°C) | Not specified (Assumed to be similar to unlabeled) | [2] |
| CAS Number | 106308-44-5 | Not Available (A similar compound, Rufinamide-¹⁵N,d₂, has CAS 1795037-48-7) | [6][7] |
Table 2: Crystallographic and Thermal Analysis Data (for Unlabeled Rufinamide)
| Parameter | Value | Data Source(s) |
| Crystal System | Triclinic | [9][10] |
| Space Group | P-1 | [9][10] |
| Melting Point | 234-240 °C | [2] |
| Thermal Analysis | Stable crystalline form, devoid of polymorphic impurities | [9][10] |
Note: Detailed analytical data such as NMR, Mass Spectrometry, and HPLC for Rufinamide-¹⁵N,d₂-1 are typically provided on the Certificate of Analysis from the supplier.
Synthesis Protocol
While a specific protocol for Rufinamide-¹⁵N,d₂-1 is not publicly available, a viable synthetic route can be constructed based on established methods for synthesizing Rufinamide and standard isotopic labeling techniques.[11][12][13] The core of the synthesis is a 1,3-dipolar cycloaddition reaction to form the 1,2,3-triazole ring.[1][11]
The proposed synthesis involves three main stages:
-
Synthesis of Deuterated 2,6-Difluorobenzyl Azide (B81097): Starting from a deuterated version of 2,6-difluorobenzyl halide.
-
Cycloaddition: Reaction of the deuterated azide with a suitable three-carbon synthon to form the triazole ester precursor.
-
Amidation: Conversion of the ester to the final ¹⁵N-labeled carboxamide.
Caption: Proposed synthetic workflow for Rufinamide-¹⁵N,d₂-1.
Protocol 1: Synthesis of 2-(Azidomethyl-d₂)-1,3-difluorobenzene (Deuterated Azide)
-
To a solution of 2,6-difluorobenzyl-d₂ bromide (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add sodium azide (NaN₃) (approx. 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide product. This intermediate is often used directly in the next step without further purification due to its energetic nature.[12][14]
Protocol 2: Synthesis of Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate
-
Dissolve the crude 2-(azidomethyl-d₂)-1,3-difluorobenzene (1.0 eq) in a high-boiling point solvent like toluene (B28343) or xylene.
-
Add methyl propiolate (approx. 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 6-12 hours.[13]
-
Monitor the formation of the triazole ring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude ester may be purified by column chromatography or carried forward directly.
Protocol 3: Amidation to Rufinamide-¹⁵N,d₂-1
-
To a sealed reaction vessel, add the crude methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate (1.0 eq).
-
Add an aqueous or methanolic solution of ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) in excess (e.g., 20-30% solution).[11][13]
-
Heat the mixture at 70-80 °C for 5-8 hours, monitoring the reaction by TLC.[13]
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield crude Rufinamide-¹⁵N,d₂-1.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).[9]
Mechanism of Action
The primary anticonvulsant effect of Rufinamide is achieved through the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1] Specifically, Rufinamide prolongs the duration of the inactive state of these channels.[1] This action limits the sustained, high-frequency firing of neurons that is a hallmark of epileptic seizure activity.[1]
An important metabolic feature of Rufinamide is that its clearance is not dependent on the cytochrome P450 (CYP450) enzyme system.[1] It is primarily metabolized via hydrolysis by carboxylesterases to an inactive carboxylic acid metabolite, which minimizes the potential for drug-drug interactions with other antiepileptic drugs that are metabolized by CYP450 enzymes.[1][3]
Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]
- 8. Rufinamide-15N-d2 | Axios Research [axios-research.com]
- 9. Rufinamide: Crystal structure elucidation and solid state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Rufinamide-15N,d2 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rufinamide-15N,d2, an isotopically labeled internal standard for the antiepileptic drug Rufinamide. This document details its chemical properties, typical analytical specifications, and its application in quantitative bioanalysis, providing researchers with the foundational information required for method development and validation.
Introduction to Rufinamide
Rufinamide is a triazole derivative anticonvulsant medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][2][3] Its mechanism of action, while not fully understood, is known to involve the modulation of voltage-gated sodium channels.[1][4] Rufinamide prolongs the inactive state of these channels, which limits repetitive neuronal firing and stabilizes neuronal membranes.[2][4][5] The drug is primarily metabolized via carboxylesterase hydrolysis to an inactive carboxylic acid derivative, with minimal involvement of the cytochrome P450 system.[4][6]
Rufinamide-15N,d2 is a stable isotope-labeled (SIL) version of Rufinamide, designed for use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] The use of a SIL internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and improving assay accuracy and precision.[9][10][11]
Certificate of Analysis Data Summary
While a specific certificate of analysis is proprietary to the manufacturer, the following tables summarize the typical quantitative and qualitative data provided for Rufinamide-15N,d2 based on information from various suppliers.
Table 1: General Chemical Properties
| Property | Value | Source |
| Analyte Name | Rufinamide-15N,d2 | [12] |
| Chemical Name | 1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(¹⁵N)carboxamide | [12] |
| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO | [7][12][13] |
| Molecular Weight | 241.20 | [7][13] |
| Exact Mass | 241.0762 | [12] |
| CAS Number | 1795037-48-7 | [7][12] |
| Unlabeled CAS | 106308-44-5 | [7][12][14] |
| Isotope Labels | Deuterium (d2), Nitrogen-15 (¹⁵N) | [7][12] |
Table 2: Typical Analytical Specifications
| Test | Specification | Method |
| Purity | >95% | HPLC |
| Isotopic Purity | Not specified (typically >99%) | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | Solid (Neat) | Visual |
| Storage Temperature | -20°C | [12] |
Experimental Protocols and Applications
Rufinamide-15N,d2 is primarily used as an internal standard for the accurate quantification of Rufinamide in biological matrices such as plasma or serum. Below is a representative protocol for a bioanalytical method development and validation workflow.
3.1 Protocol: Quantification of Rufinamide in Human Plasma via LC-MS/MS
Objective: To accurately measure the concentration of Rufinamide in human plasma samples using a validated LC-MS/MS method with Rufinamide-15N,d2 as an internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare a primary stock solution of Rufinamide and Rufinamide-15N,d2 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration curve (CC) standards by spiking blank human plasma with known concentrations of Rufinamide.
-
Prepare Quality Control (QC) samples at low, medium, and high concentration levels in blank human plasma.
-
-
Sample Extraction:
-
To 100 µL of plasma sample (unknown, CC, or QC), add 25 µL of the IS working solution (a fixed concentration of Rufinamide-15N,d2).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Rufinamide from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rufinamide: Q1/Q3 transition (e.g., m/z 239.1 → 222.1).
-
Rufinamide-15N,d2 (IS): Q1/Q3 transition (e.g., m/z 242.1 → 224.1).
-
-
Optimize parameters such as declustering potential and collision energy for both analyte and IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Rufinamide and Rufinamide-15N,d2 MRM transitions.
-
Calculate the peak area ratio (Rufinamide / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Rufinamide in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
This protocol is a standard template and must be fully validated according to regulatory guidelines such as those from the FDA or EMA, assessing parameters like selectivity, matrix effect, stability, precision, and accuracy.[9][10]
Visualized Workflows and Pathways
4.1 Bioanalytical Workflow Using a Labeled Internal Standard
The following diagram illustrates the typical workflow for quantifying a drug in a biological sample using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for drug quantification.
4.2 Simplified Mechanism of Action of Rufinamide
This diagram outlines the proposed mechanism of action for Rufinamide at the neuronal sodium channel.
Caption: Rufinamide's effect on sodium channels.
4.3 Synthetic Pathway Overview
The synthesis of Rufinamide typically involves a key cycloaddition step. This diagram provides a high-level overview of a common synthetic route.
Caption: High-level synthesis scheme for Rufinamide.
References
- 1. Rufinamide - Wikipedia [en.wikipedia.org]
- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Rufinamide-15N,d2 | TRC-R701552-10MG | LGC Standards [lgcstandards.com]
- 13. Rufinamide-15N-d2 | Axios Research [axios-research.com]
- 14. bdg.co.nz [bdg.co.nz]
Commercial Suppliers of Rufinamide-15N,d2-1: A Technical Guide
For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the accurate quantification of rufinamide (B1680269), Rufinamide-15N,d2-1 is a critical tool. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, and detailed experimental protocols for its application in bioanalytical and pharmacokinetic studies.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Format | Purity | Isotopic Enrichment |
| MedChemExpress | Rufinamide-15N,d2 | 1795037-48-7 | C₁₀H₆D₂F₂N₃¹⁵NO | 241.20 | Solid | >98% (Typical) | Not specified |
| Thomas Scientific | Rufinamide-15N,D2 solution | Not specified | Not specified | Not specified | 100 µg/mL in Acetonitrile (B52724):Water (90:10 v/v) | Certified Reference Material | Not specified |
| BDG Synthesis | Rufinamide-15N,d2 | 106308-44-5 (unlabelled) | C₁₀H₆D₂F₂N₃¹⁵NO | 241.20 | Solid | >98% (Target) | Not specified |
Experimental Protocols
The primary application of this compound is as an internal standard in chromatography-mass spectrometry-based assays for the quantification of rufinamide in biological matrices. Below are detailed methodologies for a typical pharmacokinetic study involving this internal standard.
In Vivo Pharmacokinetic Study of Oral Rufinamide in a Rodent Model
This protocol outlines a standard single-dose pharmacokinetic study in rats.
a. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 200-250 g
-
Acclimatization: Minimum of 7 days prior to the experiment under controlled temperature, humidity, and a 12-hour light/dark cycle.
b. Drug Formulation and Administration:
-
Vehicle: A suitable vehicle for rufinamide suspension (e.g., 0.5% carboxymethylcellulose in water).
-
Dose Preparation: Prepare a suspension of rufinamide at the desired concentration.
-
Administration: Administer a single oral dose via gavage. To minimize variability, ensure consistent administration with or without a standardized meal.
c. Blood Sampling:
-
Time Points: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection: Collect approximately 0.2 mL of blood from the tail vein (or other appropriate site) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method for Rufinamide Quantification in Plasma using LC-MS/MS
This method details the sample preparation and analysis of plasma samples from the pharmacokinetic study.
a. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing a known concentration of this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm).
-
Mobile Phase: An isocratic mixture of water with 0.1% formic acid and methanol (B129727) (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
c. Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rufinamide: m/z 239 → 127
-
This compound (Internal Standard): m/z 242 → 129 (predicted, requires experimental confirmation)
-
d. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of rufinamide to the internal standard against the concentration of rufinamide standards.
-
Determine the concentration of rufinamide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Stability and Storage of Rufinamide-15N,d2-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rufinamide-15N,d2-1. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability data and degradation pathways are primarily based on studies conducted on the parent compound, Rufinamide, as specific stability studies on this compound are not extensively available in the public domain. The introduction of stable isotopes (15N and deuterium) is generally not expected to significantly alter the chemical stability of the molecule.
Recommended Storage Conditions
For routine laboratory use and long-term storage, this compound should be stored at room temperature .[1] It is advisable to refer to the Certificate of Analysis provided by the supplier for any lot-specific storage recommendations.
Summary of Forced Degradation Studies on Rufinamide
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following tables summarize the quantitative data from forced degradation studies performed on Rufinamide under various stress conditions. These conditions simulate the potential environmental stresses the compound might encounter.
Table 1: Summary of Rufinamide Degradation under Various Stress Conditions
| Stress Condition | Reagents and Duration | Temperature | Percentage Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 30 min | 80°C | 7.79% | [2] |
| Base Hydrolysis | 0.1 M NaOH, 30 min | 80°C | 2.84% | [2] |
| Oxidative | 3% H₂O₂, 30 min | 80°C | < 6.0% | [2] |
| Thermal | Solid state, 30 min | 80°C | < 6.0% | [2] |
| Photolytic (UV) | In solution, 4 h | Ambient | < 6.0% | [2] |
Table 2: Stability of Extemporaneously Prepared Rufinamide Oral Suspension (40 mg/mL)
| Storage Condition | Vehicle | Duration | Initial Concentration | Final Concentration (% Remaining) | Reference |
| Room Temperature | Ora-Plus and Ora-Sweet (1:1) | 90 days | 40 mg/mL | > 90% | [3] |
| Room Temperature | Ora-Plus and Ora-Sweet SF (1:1) | 90 days | 40 mg/mL | > 90% | [3] |
Degradation Pathway and Susceptibilities
Based on forced degradation studies, Rufinamide is most susceptible to acidic hydrolysis .[2] The degradation under alkaline, oxidative, thermal, and photolytic conditions is comparatively less significant.[2] The primary metabolism of Rufinamide in vivo is through hydrolysis by carboxylesterases to an inactive carboxylic acid derivative, which is consistent with the molecule's susceptibility to hydrolysis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Forced Degradation Study of Rufinamide
Objective: To investigate the stability of Rufinamide under various stress conditions as per ICH guidelines.
Materials:
-
Rufinamide active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Thermostat
-
UV light chamber (365 nm)
-
Validated stability-indicating RP-HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Rufinamide in a suitable solvent (e.g., mobile phase).
-
Acid Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Reflux the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Reflux the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Reflux the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Thermal Degradation:
-
Heat the solid Rufinamide powder in a thermostat at 80°C for 30 minutes.
-
Cool to room temperature and prepare a 50 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of Rufinamide to UV light (365 nm) in a photostability chamber for 4 hours.
-
Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method. Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of the unstressed control.
Protocol 2: Stability-Indicating RP-HPLC Method for Rufinamide
Objective: To develop and validate a high-performance liquid chromatography (HPLC) method for the quantitative determination of Rufinamide in the presence of its degradation products.
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Water:Acetonitrile (40:60, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation: The method should be validated according to ICH guidelines for parameters including:
-
Specificity (peak purity of the drug from its degradants)
-
Linearity (over a concentration range of 1.0–200 µg/mL)
-
Precision (intraday and interday)
-
Accuracy (recovery studies)
-
Robustness (small, deliberate variations in method parameters)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Visualizations
The following diagrams illustrate the logical workflow for assessing the stability of this compound and a simplified representation of its known degradation pathway.
Caption: Workflow for this compound Stability Assessment.
Caption: Simplified Degradation Pathway of Rufinamide.
References
Methodological & Application
Application Note: Quantification of Rufinamide in Human Plasma by Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Rufinamide (B1680269) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS). The protocol employs a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation. This isotope dilution method provides high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments.
Introduction
Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Accurate measurement of its concentration in plasma is crucial for optimizing patient dosage and ensuring therapeutic efficacy and safety. Isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for matrix effects and variability in sample processing through the use of a SIL-IS. This document provides a detailed protocol for the determination of Rufinamide in human plasma.
Experimental
Materials and Reagents
-
Rufinamide certified reference standard
-
Rufinamide stable isotope-labeled internal standard (e.g., Rufinamide-d4 or ¹³C-labeled Rufinamide)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
Sample Preparation
A protein precipitation method is employed for the extraction of Rufinamide from human plasma.
-
Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of a precipitation solution (methanol containing the Rufinamide SIL-IS at an optimized concentration).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a reversed-phase column.
-
Column: Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm (or equivalent)[2]
-
Mobile Phase: 50:50 (v/v) mixture of water with 0.1% formic acid and methanol[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Run Time: Approximately 4.5 minutes[2]
Mass Spectrometry
The analysis is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Rufinamide) | m/z 239 → 127 |
| MRM Transition (SIL-IS) | To be determined based on the specific SIL-IS used (e.g., for Rufinamide-d4, a possible transition would be m/z 243 → 131) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Quantitative Data Summary
The following tables summarize the performance characteristics of a representative LC-MS/MS method for Rufinamide quantification. Note that the specific internal standard used in the cited study was Lacosamide, as a detailed validated method with a Rufinamide SIL-IS was not publicly available. However, these data provide a good indication of the expected performance of an isotope dilution method.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linearity Range | 40 - 2000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | |
| LLOQ | 5 ng/mL | [2] |
| LOD | 1.25 ng/mL | [2] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | 120 | < 15 | < 15 | 85 - 115 | [2] |
| Medium | 800 | < 15 | < 15 | 85 - 115 | [2] |
| High | 1600 | < 15 | < 15 | 85 - 115 | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Rufinamide in human plasma.
Conclusion
The described LC-MS/MS method with isotope dilution provides a reliable and efficient means for the quantification of Rufinamide in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications. This method can be a valuable tool for clinicians and researchers in the field of epilepsy treatment and antiepileptic drug development.
References
Application Notes and Protocols for the Sample Preparation of Rufinamide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of Rufinamide (B1680269) from various biological matrices. The following sections offer a comparative overview of common sample preparation techniques, step-by-step experimental procedures, and visual workflows to guide researchers in developing robust and reliable bioanalytical methods.
Introduction
Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] Accurate quantification of Rufinamide in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4] Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering endogenous components and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The most common sample preparation techniques for Rufinamide include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]
Quantitative Data Summary
The selection of an appropriate sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical method employed. The following table summarizes quantitative data from various studies on Rufinamide sample preparation.
| Biological Matrix | Sample Preparation Technique | Key Parameters | Recovery (%) | Matrix Effect (%) | Reference |
| Mouse Plasma & Tissues | Protein Precipitation & Liquid-Liquid Extraction | Precipitant: Acetonitrile (B52724); Extraction Solvent: Dichloromethane (B109758) | 73.1 - 85.2 | Not Reported | [8] |
| Human Plasma | Protein Precipitation | Precipitant: Methanol (B129727) | >95 | Not Reported | [3][4] |
| Human Plasma | Solid-Phase Extraction | C18 Empore 96-well plates | Not Reported | Not Reported | [9] |
| Human Plasma & Saliva | Liquid-Liquid Extraction | Extraction Solvent: Dichloromethane | >85 | Not Reported | [10] |
| Human Serum & Urine | Supported Liquid Extraction | Elution Solvent: Methyl tert-butyl ether with 1% trifluoroacetic acid | Good Efficiency | Not Reported | [11] |
| Human Plasma | Protein Precipitation | Precipitant: Methanol | Not Reported | Verified | [12] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from plasma and serum samples.[13] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins, which are then separated by centrifugation.[13] Methanol and acetonitrile are common organic solvents used for this purpose.[3][4][7]
Protocol: Protein Precipitation using Methanol
This protocol is adapted from methods described for the analysis of Rufinamide in human plasma.[3][4][12]
Materials:
-
Biological sample (e.g., human plasma)
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Lacosamide in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 800 µL of ice-cold methanol to the tube.[14]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 10 minutes to enhance protein precipitation.[14]
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis by HPLC or LC-MS/MS.
Workflow Diagram: Protein Precipitation
Caption: Workflow for Rufinamide extraction using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.[5] This method is effective for removing non-polar interferences and can provide a cleaner extract compared to PPT.
Protocol: Liquid-Liquid Extraction using Dichloromethane
This protocol is based on a method for the determination of Rufinamide in human plasma and saliva.[10]
Materials:
-
Biological sample (e.g., human plasma or saliva)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Dichloromethane (HPLC grade)
-
Internal Standard (IS) solution
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Pipette 250 µL of the sample (plasma or saliva) into a glass test tube.
-
Add the internal standard solution.
-
Alkalinize the sample by adding ammonium hydroxide to reach a pH of approximately 9.25.
-
Add 1 mL of dichloromethane to the tube.
-
Vortex the mixture for 1 minute to facilitate the extraction of Rufinamide into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Rufinamide extraction using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[5] The analyte is then eluted with a suitable solvent. SPE can provide very clean extracts and high concentration factors.
Protocol: Solid-Phase Extraction using a C18 Sorbent
This protocol is a general procedure based on the principles of reversed-phase SPE, which has been applied for Rufinamide analysis.[9]
Materials:
-
Biological sample (e.g., human plasma)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., n-hexane/ethyl acetate)
-
SPE manifold
-
Centrifuge or evaporation system
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: Pre-treat the plasma sample as required (e.g., dilution with buffer, addition of internal standard). Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained Rufinamide from the cartridge with 1 mL of a strong organic solvent (e.g., n-hexane/ethyl acetate (B1210297) 1:1).[15]
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Rufinamide extraction using Solid-Phase Extraction.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Rufinamide, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application of Rufinamide-15N,d2-1 in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide is an anticonvulsant medication primarily used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic efficacy and ensuring patient safety. The use of stable isotope-labeled (SIL) internal standards, such as Rufinamide-15N,d2-1, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalytical assays in pharmacokinetic studies. This approach offers unparalleled accuracy and precision by minimizing experimental variability.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic research.
Advantages of Using this compound as an Internal Standard
The application of a stable isotope-labeled internal standard like this compound provides significant advantages in quantitative bioanalysis:
-
Reduced Variability: Co-elution of the analyte and the SIL internal standard ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both compounds equally, leading to more precise and accurate quantification.
-
Enhanced Accuracy: The SIL internal standard closely mimics the behavior of the unlabeled drug, correcting for potential losses at each step of the analytical process.
-
Improved Method Robustness: The use of an SIL internal standard makes the bioanalytical method less susceptible to variations in experimental conditions.
Pharmacokinetic Profile of Rufinamide
A thorough understanding of Rufinamide's pharmacokinetic properties is essential for designing and interpreting studies utilizing this compound.
| Parameter | Description | Value |
| Absorption | Well-absorbed orally, but the rate is slow and the extent of absorption decreases with increasing doses. Food can increase bioavailability.[1] | Bioavailability: ~85%[1] |
| Distribution | Evenly distributed between erythrocytes and plasma. | Volume of Distribution (Vd): ~50 L[2] |
| Metabolism | Primarily metabolized by carboxylesterases via hydrolysis to the inactive carboxylic acid derivative, CGP 47292. It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[3] | - |
| Excretion | Predominantly renal. | ~85% of the dose is excreted in the urine, mainly as the metabolite CGP 47292. Less than 2% is excreted as unchanged Rufinamide. |
| Half-life | The elimination half-life is relatively short. | 6-10 hours[3] |
Experimental Protocols
I. Single-Dose Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical design for a single-dose pharmacokinetic study to determine the bioavailability of a new Rufinamide formulation compared to a reference formulation, using this compound as an internal standard.
1. Study Design:
-
An open-label, randomized, two-period, two-sequence crossover study.
-
A washout period of at least 7 days between dosing periods.
2. Subjects:
-
Healthy adult male and female volunteers.
-
Subjects should be screened for any medical conditions or medications that could interfere with the study.
3. Dosing and Administration:
-
Test Product: Single oral dose of the new Rufinamide formulation.
-
Reference Product: Single oral dose of the reference Rufinamide formulation.
-
The dose should be administered with a standardized meal to minimize variability in absorption.
4. Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[5]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rufinamide: Q1/Q3 transition (e.g., m/z 239.1 → 127.1)
-
This compound: Q1/Q3 transition (e.g., m/z 242.1 → 129.1) - Note: The exact m/z will depend on the labeling pattern.
-
-
6. Pharmacokinetic Analysis:
-
Calculate the plasma concentrations of Rufinamide at each time point using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.
-
Perform statistical analysis to compare the pharmacokinetic parameters of the test and reference formulations.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Rufinamide from a hypothetical single-dose study in healthy volunteers and a study in pediatric patients.
Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Rufinamide (400 mg) in Healthy Adults
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 4500 ± 1200 |
| Tmax (h) | 4.5 ± 1.5 |
| AUC0-t (ng·h/mL) | 65000 ± 18000 |
| AUC0-inf (ng·h/mL) | 68000 ± 19000 |
| t1/2 (h) | 8.5 ± 2.0 |
Data are hypothetical and for illustrative purposes.
Table 2: Steady-State Pharmacokinetic Parameters of Rufinamide in Pediatric Patients (aged 6-42 months) with Epileptic Encephalopathies[6]
| Parameter | Mean ± SD |
| Maximum Plasma Concentration (mg/L) | 47.40 ± 35.36 |
| Average Plasma Concentration (mg/L) | 39.94 ± 24.53 |
| Half-life (h) | 13.66 ± 4.43 |
Visualizations
Rufinamide Metabolism Pathway
Caption: Primary metabolic pathway of Rufinamide.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study.
Logical Relationship of Using a Stable Isotope-Labeled Internal Standard
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Rufinamide-15N,d2-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide (B1680269) is an anti-epileptic drug approved for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] Its primary mechanism of action is the modulation of voltage-gated sodium channels (NaV), specifically by prolonging the inactive state of these channels.[3][4][5][6] This action limits the sustained, high-frequency firing of neurons that contributes to seizure activity.[6]
Stable isotope-labeled compounds, such as Rufinamide-15N,d2-1, are crucial tools in drug discovery and development.[7][8] While not typically used as the primary therapeutic agent in initial screening, they serve as ideal internal standards for quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[9][10][11] Their near-identical physicochemical properties to the parent compound ensure accurate and precise quantification of analytes in complex biological matrices.[12]
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify novel modulators of voltage-gated sodium channels. The workflow begins with a fluorescence-based primary screen for initial hit identification, followed by a confirmatory and quantitative secondary assay using LC-MS/MS, which incorporates this compound as an internal standard.
Signaling Pathway: Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins that cycle through resting, open (activated), and inactivated states to propagate action potentials in excitable cells.[13] In pathological conditions like epilepsy, aberrant channel activity can lead to neuronal hyperexcitability. Rufinamide exerts its therapeutic effect by binding to the NaV channel and stabilizing the inactivated state, thereby reducing the likelihood of repetitive neuronal firing.[3]
Figure 1: Mechanism of Rufinamide on Voltage-Gated Sodium Channels.
Experimental Workflow
The proposed HTS workflow is a two-stage process designed for the efficient identification and confirmation of novel NaV channel modulators. The primary assay is a high-throughput, fluorescence-based screen to identify initial "hits." These hits are then subjected to a more rigorous, lower-throughput secondary assay using LC-MS/MS for confirmation and quantification, where this compound is employed as an internal standard.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Rufinamide-15N,d2 for Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Rufinamide-15N,d2, a stable isotope-labeled internal standard for the antiepileptic drug Rufinamide (B1680269), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of Rufinamide-15N,d2 is elucidated, and a robust experimental workflow for its quantitative analysis is presented. This information is critical for researchers in drug metabolism, pharmacokinetics, and clinical drug monitoring who require accurate and precise quantification of Rufinamide.
Introduction
Rufinamide is an antiepileptic medication used for the treatment of seizures associated with Lennox-Gastaut syndrome. Accurate quantification of Rufinamide in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Stable isotope dilution mass spectrometry is the gold standard for such quantitative analyses, offering high specificity and accuracy. Rufinamide-15N,d2 is a stable isotope-labeled analog of Rufinamide, with two deuterium (B1214612) atoms on the methylene (B1212753) bridge and one 15N atom in the carboxamide group, making it an ideal internal standard for mass spectrometry-based assays.[1] Understanding the fragmentation pattern of this internal standard is paramount for developing sensitive and specific multiple reaction monitoring (MRM) methods.
Chemical Properties
| Property | Value |
| Chemical Name | 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-15N |
| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO |
| Molecular Weight | 241.2 g/mol |
| CAS Number | 1795037-48-7 |
Mass Spectrometry Fragmentation Pattern
The fragmentation of Rufinamide and its isotopically labeled analog, Rufinamide-15N,d2, was investigated using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion for both compounds. Collision-induced dissociation (CID) of the precursor ion primarily results in the cleavage of the benzylic C-N bond connecting the 2,6-difluorobenzyl group to the triazole ring.
For unlabeled Rufinamide, the precursor ion is observed at m/z 239, which fragments to a major product ion at m/z 127, corresponding to the 2,6-difluorobenzyl cation.[2]
Due to the isotopic labeling in Rufinamide-15N,d2, the precursor ion [M+H]⁺ is observed at m/z 242.2. The fragmentation pathway remains the same, with the cleavage occurring at the benzylic C-N bond. The resulting 2,6-difluorobenzyl cation retains the two deuterium atoms, leading to a product ion at m/z 129. The other fragment, the triazole-4-carboxamide moiety, contains the 15N label.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the quantitative analysis of Rufinamide using Rufinamide-15N,d2 as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rufinamide | 239.1 | 127.0 | ESI+ |
| Rufinamide-15N,d2 | 242.2 | 129.0 | ESI+ |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes the extraction of Rufinamide and Rufinamide-15N,d2 from human plasma samples.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Rufinamide-15N,d2 in methanol).
-
Add 300 µL of methanol (B129727) to precipitate the plasma proteins.[2][3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) can be used. A typical gradient could be:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-10 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
MRM Transitions:
-
Rufinamide: 239.1 → 127.0
-
Rufinamide-15N,d2: 242.2 → 129.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
Diagrams
Caption: Proposed fragmentation pathway of Rufinamide-15N,d2.
Caption: Experimental workflow for the quantitative analysis of Rufinamide.
Conclusion
This application note details the mass spectrometric fragmentation of Rufinamide-15N,d2 and provides a comprehensive protocol for its use as an internal standard in the quantitative analysis of Rufinamide. The described method is robust, specific, and suitable for high-throughput applications in clinical and research settings. By utilizing the specified MRM transitions and experimental parameters, researchers can achieve accurate and reliable quantification of Rufinamide in biological matrices.
References
Application Notes and Protocols for the Chromatographic Separation of Rufinamide and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rufinamide (B1680269) is an antiepileptic drug primarily used in the treatment of seizures associated with Lennox-Gastaut syndrome. It is extensively metabolized in the liver, with the primary biotransformation pathway being the hydrolysis of the carboxylamide group by carboxylesterases to form its main, inactive metabolite, CGP 47292 (a carboxylic acid derivative).[1][2] Monitoring the levels of Rufinamide and its metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4][5] This document provides detailed application notes and protocols for the chromatographic separation of Rufinamide from its primary metabolite.
Metabolic Pathway of Rufinamide
Rufinamide undergoes extensive metabolism, primarily through enzymatic hydrolysis, to form the inactive carboxylic acid derivative, CGP 47292.[1][2] This process is mainly mediated by human carboxylesterase 1 (hCE1).[6] The cytochrome P450 enzyme system is not significantly involved in Rufinamide's metabolism.[1][7]
Caption: Metabolic pathway of Rufinamide to its primary metabolite, CGP 47292.
Chromatographic Methods for Separation
Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous determination of Rufinamide and its metabolites in biological matrices, primarily human plasma.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated chromatographic methods.
Table 1: HPLC Method Parameters
| Parameter | Method 1[3][4][5][8] | Method 2[9] | Method 3[10] |
| Column | Prontosil CN (5 µm, 250 × 4.6 mm) | ODS C18 (5µm, 250X4.6 mm) | C18 column |
| Mobile Phase | Acetonitrile: Water (10:90, v/v), pH 3 with o-phosphoric acid | Acetonitrile: 0.1M KH2PO4 Buffer (30:70 v/v), pH 4.5 | Acetonitrile: Water (60:40, v/v), pH 7.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | Not Specified |
| Retention Time (Rufinamide) | Not Specified | 3.18 min | ~3.043 min |
| Linearity Range | 0.5–50 µg/mL | 10-60 µg/mL | 10-80 µg/mL |
| LOD | Not Specified | 1.52 µg/mL | Not Specified |
| LOQ | 0.5 µg/mL | 4.39 µg/mL | Not Specified |
| Internal Standard | Lacosamide | Not Specified | Not Specified |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Method 1[11] | Method 2[12] |
| Column | Zorbax SB-C18 (3.5µm, 100mm×3mm) | Not Specified |
| Mobile Phase | Water (0.1% formic acid): Methanol (B129727) (50:50, v/v) | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Detection | ESI Positive, MRM | ESI Positive, MRM |
| Monitored Ions (Rufinamide) | m/z 239 -> 127 | Not Specified |
| Linearity Range | 40-2000 ng/mL | Not Specified |
| LOD | 1.25 ng/mL | Not Specified |
| LOQ | 5 ng/mL | 3.00 µg/mL |
| Internal Standard | Lacosamide (m/z 251 -> 108) | Deuterated Internal Standards |
| Run Time | 4.5 min | Not Specified |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Quantification in Human Plasma[3][4][5][8]
This protocol describes a sensitive and selective reverse-phase HPLC method for the quantitative determination of Rufinamide and its main metabolite in human plasma.
1. Materials and Reagents:
-
Rufinamide reference standard
-
CGP 47292 reference standard
-
Lacosamide (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
o-Phosphoric acid
-
Methanol (for protein precipitation)
-
Human plasma
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Prontosil CN (5 µm, 250 × 4.6 mm)
-
Mobile Phase: Acetonitrile: Water (10:90, v/v), adjusted to pH 3 with 0.01 N aqueous o-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Sample Preparation (Protein Precipitation):
-
To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard (Lacosamide).
-
Add 1 mL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject 20 µL into the HPLC system.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of Rufinamide and its metabolite (ranging from 0.5 to 50 µg/mL).
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: UPLC-MS/MS Method for High-Throughput Analysis[11]
This protocol details a rapid and sensitive UPLC-MS/MS method for the quantification of Rufinamide in low-volume plasma samples.
1. Materials and Reagents:
-
Rufinamide reference standard
-
Lacosamide (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer
-
Column: Zorbax SB-C18 (3.5µm, 100mm×3mm)
-
Mobile Phase: Water with 0.1% formic acid: Methanol (50:50, v/v)
-
Flow Rate: Isocratic elution, specific rate not detailed but optimized for a 4.5 min run time
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Rufinamide Transition: m/z 239 → 127
-
Lacosamide (IS) Transition: m/z 251 → 108
-
3. Sample Preparation (Protein Precipitation):
-
Use 50 µL aliquots of plasma samples.
-
Add a known amount of the internal standard (Lacosamide).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for injection into the UPLC-MS/MS system.
4. Calibration and Quantification:
-
Prepare calibration standards in drug-free plasma over the concentration range of 40-2000 ng/mL.
-
Analyze the standards, QC samples, and unknown samples.
-
Quantify Rufinamide concentration based on the peak area ratio to the internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for the chromatographic analysis of Rufinamide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Articles [globalrx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijrpc.com [ijrpc.com]
- 10. HPLC method development and validation for rufinamide stability. [wisdomlib.org]
- 11. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects in Rufinamide LC-MS/MS analysis
Welcome to the Technical Support Center for Rufinamide (B1680269) LC-MS/MS Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Rufinamide analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of Rufinamide, this can manifest as:
-
Ion Suppression: A decrease in the analyte signal intensity, leading to reduced sensitivity and potentially false-negative results.[3][4]
-
Ion Enhancement: An increase in the analyte signal intensity, which is less common but can lead to an overestimation of the analyte's concentration.[2]
These effects compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Rufinamide.[5][6]
Q2: What are the common sources of matrix effects in Rufinamide analysis from biological samples?
A: For biological matrices such as plasma and serum, the most significant contributors to matrix effects are endogenous substances that can co-elute with Rufinamide.[7] Key sources include:
-
Phospholipids (B1166683): Abundant components of cell membranes that are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Salts and Proteins: High concentrations can alter the droplet formation and evaporation process in the ion source.[7]
-
Metabolites: Endogenous metabolites can have similar properties to the analyte and interfere with ionization.
-
Co-administered Drugs: Other medications taken by the patient can also co-elute and cause interference.[8]
Q3: How can I determine if my Rufinamide analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9] A constant flow of a standard Rufinamide solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the constant baseline signal for Rufinamide indicates the retention times at which matrix components are causing interference.[10]
-
Post-Extraction Spike: This is a quantitative method that compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[1][9] The matrix factor (MF) can be calculated to quantify the effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
Q4: I am observing significant ion suppression for Rufinamide. What are the initial troubleshooting steps?
A: When significant ion suppression is detected, a systematic approach is required to identify and mitigate the source of the interference. The following workflow provides a logical sequence for troubleshooting.
Caption: A systematic workflow for troubleshooting ion suppression in LC-MS/MS analysis.
Q5: Which sample preparation method is most effective for minimizing matrix effects with Rufinamide?
A: The choice of sample preparation method is critical and involves a trade-off between cleanliness, recovery, and throughput.[11] The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[12]
Caption: Overview of common sample preparation workflows for biological matrices.
The effectiveness of each method varies:
| Method | Description | Advantages | Disadvantages | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PP) | A simple method where an organic solvent (e.g., methanol or acetonitrile) is added to precipitate proteins.[12] | Fast, inexpensive, high recovery. | Produces the "dirtiest" extract; significant matrix effects from phospholipids are common.[8] | > 90% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Separates Rufinamide from matrix components based on its solubility in two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[13] | Cleaner extracts than PP, good removal of salts and polar interferences. | Can be labor-intensive, may form emulsions, requires solvent optimization.[13][14] | 70 - 90% | Moderate to High |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain Rufinamide while matrix components are washed away.[12] | Provides the cleanest extracts, high concentration factor, easily automated.[14] | More expensive, requires method development to select the correct sorbent and solvents.[15] | > 85% | High |
For Rufinamide, many published methods use a simple protein precipitation with methanol, which can be sufficient if the chromatography is well-optimized.[16][17][18] However, if significant matrix effects persist, switching to LLE or SPE is recommended.
Q6: How can I use chromatography to separate Rufinamide from matrix interferences?
A: Chromatographic optimization is a powerful tool for moving the Rufinamide peak away from regions of ion suppression.[10][19] Key strategies include:
-
Adjusting the Mobile Phase Gradient: A shallower gradient can increase the separation between Rufinamide and closely eluting matrix components.
-
Modifying Mobile Phase Composition: Changing the organic solvent (e.g., from methanol to acetonitrile) or adjusting the pH with additives like formic acid can alter selectivity. For Rufinamide, a mobile phase of water and methanol with 0.1% formic acid is common.[16][17]
-
Changing the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
-
Using a Diverter Valve: Program a diverter valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer source.[9]
Q7: If other methods fail, how can I compensate for matrix effects?
A: When matrix effects cannot be eliminated, they must be compensated for. The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[2][19]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Rufinamide-d4) is the ideal choice. It has the same chemical properties and retention time as Rufinamide and will therefore experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix that is identical to the study samples can help compensate for the effect.[19] However, this approach does not account for patient-to-patient variability in the matrix.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Rufinamide and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank plasma/serum through the entire extraction procedure. Spike Rufinamide and IS into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike Rufinamide and IS into blank plasma/serum before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation (PP)
-
Aliquot Sample: Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.[16]
-
Add IS: Add the internal standard solution.
-
Vortex: Vortex the tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: Example LC-MS/MS Conditions for Rufinamide
The following table summarizes typical starting conditions for a Rufinamide assay, which should be optimized for your specific instrumentation.
| Parameter | Condition | Source |
| LC Column | Zorbax SB-C18 (100mm x 3mm, 3.5μm) | [16][17] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | [16][17] |
| Gradient/Isocratic | Isocratic: 50:50 (A:B) | [16][17] |
| Flow Rate | 0.4 mL/min | [16] |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | [16][17] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [16][17] |
| MRM Transition | Rufinamide: m/z 239 → 127 | [16][17] |
| Internal Standard | Lacosamide: m/z 251 → 108 | [16][17] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. opentrons.com [opentrons.com]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. longdom.org [longdom.org]
Technical Support Center: Rufinamide-15N,d2 Ion Suppression in ESI-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues with Rufinamide-15N,d2 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower signal for both Rufinamide and its internal standard, Rufinamide-15N,d2, than expected. What is the likely cause?
A1: A concurrent drop in signal for both the analyte and its co-eluting stable isotope-labeled internal standard (SIL-IS) strongly suggests the presence of ion suppression.[1] Ion suppression occurs when other molecules in the sample, known as the matrix, interfere with the ionization of the target analytes in the ESI source.[1][2][3] This interference reduces the number of analyte ions that reach the mass detector, leading to a weaker signal. Common causes include high concentrations of salts, endogenous plasma components like phospholipids, or mobile phase additives.[2][4][5]
Q2: Can a stable isotope-labeled internal standard like Rufinamide-15N,d2 completely eliminate problems from ion suppression?
A2: While a SIL-IS is the preferred choice to compensate for matrix effects, it may not eliminate the problem entirely.[6][7][8] The underlying assumption is that the analyte and the IS are affected by suppression in exactly the same way. However, differences in retention time, even slight ones due to the deuterium (B1214612) isotope effect, can cause them to experience different degrees of suppression if they are not perfectly co-eluted with the interfering matrix components.[6][7] Furthermore, a SIL-IS can sometimes mask underlying issues with the method, such as poor recovery or instability.[6][7][8]
Q3: How can we determine if the ion suppression is originating from our sample matrix (e.g., plasma) or the LC mobile phase?
A3: A post-column infusion experiment is the definitive method to identify the source and retention time of ion suppression.[2][9][10][11] This technique involves continuously infusing a standard solution of Rufinamide directly into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column.[2][9] A drop in the constant signal baseline directly corresponds to the elution of interfering components from the matrix.[2][9][10] If no significant signal drop is observed, the issue may lie with the mobile phase composition itself, such as high concentrations of non-volatile buffers or certain ion-pairing agents like trifluoroacetic acid (TFA).[2][12][13]
Q4: What are the most effective sample preparation techniques to minimize ion suppression for Rufinamide analysis in plasma?
A4: The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering the analyte.[14][15] While protein precipitation (PPT) is a simple technique, it is often insufficient and can leave behind significant amounts of phospholipids, a major cause of ion suppression in plasma samples.[2][4][9] More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This method uses immiscible solvents to partition the analyte away from water-soluble matrix components.[4][14]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[4][14][16] HybridSPE techniques are particularly effective at removing phospholipids.[17]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving ion suppression issues.
Caption: A flowchart for troubleshooting ion suppression.
Key Experiments & Protocols
Protocol: Post-Column Infusion Experiment
This experiment helps to qualitatively identify the retention time regions where ion suppression occurs.[2][9][11]
Objective: To determine if co-eluting matrix components are causing ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Rufinamide (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix samples (e.g., plasma extract without analyte or IS)
-
Solvent blank (mobile phase)
Procedure:
-
System Setup:
-
Disconnect the LC flow from the ESI source.
-
Connect the LC outlet to one port of a T-connector.
-
Connect the syringe pump outlet (containing the Rufinamide standard) to the second port of the T-connector.
-
Connect the third port of the T-connector to the ESI source.
-
-
Infusion:
-
Begin infusing the Rufinamide standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Optimize MS parameters to obtain a stable, high-intensity signal for the Rufinamide parent ion or a specific MRM transition.
-
-
Analysis:
-
Start the LC method with a solvent blank injection. A stable signal baseline should be observed.[9]
-
Inject the extracted blank matrix sample.
-
Monitor the signal for the infused Rufinamide standard throughout the chromatographic run.
-
-
Interpretation:
Data Summary Tables
Table 1: Effect of Sample Preparation on Signal Intensity
This table illustrates a hypothetical comparison of Rufinamide signal intensity after using different sample preparation techniques on a plasma sample.
| Sample Preparation Method | Analyte Peak Area (Rufinamide) | IS Peak Area (Rufinamide-15N,d2) | Analyte/IS Ratio | % Ion Suppression* |
| Protein Precipitation (PPT) | 150,000 | 165,000 | 0.91 | 85% |
| Liquid-Liquid Extraction (LLE) | 650,000 | 705,000 | 0.92 | 35% |
| Solid-Phase Extraction (SPE) | 920,000 | 995,000 | 0.92 | 8% |
| Standard in Solvent | 1,000,000 | 1,080,000 | 0.93 | 0% |
% Ion Suppression calculated as [1 - (Peak Area in Matrix / Peak Area in Solvent)] x 100. Data is illustrative.
Table 2: Effect of Mobile Phase Additive on Signal Intensity
This table shows the potential impact of different acidic modifiers on analyte signal, assuming all other conditions are constant.
| Mobile Phase Additive (0.1%) | Analyte Peak Area | % Signal Change vs. Formic Acid |
| Formic Acid | 950,000 | Baseline |
| Acetic Acid | 810,000 | -14.7% |
| Trifluoroacetic Acid (TFA) | 220,000 | -76.8% |
Data is illustrative. TFA is a known strong signal suppressor in positive ESI mode.[2][12][13]
By following these structured troubleshooting steps, from initial diagnosis with FAQs and workflows to implementing detailed experimental protocols, researchers can effectively identify, understand, and mitigate the challenges of ion suppression in the ESI-MS analysis of Rufinamide-15N,d2.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Rufinamide chromatography
Welcome to the technical support center for Rufinamide (B1680269) chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the chromatographic analysis of Rufinamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC analysis of Rufinamide?
A1: A common starting point for Rufinamide analysis is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] The exact ratio can be optimized, but a common starting point is in the range of 40:60 to 60:40 (v/v) acetonitrile to water.[1][2] The flow rate is typically around 0.8 to 1.0 mL/min, and UV detection is often performed at 210 nm or 215 nm.[1][3]
Q2: My Rufinamide peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing for Rufinamide, a compound with a basic triazole group, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[4][5] Here are some common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the ionized analyte and the stationary phase. Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or triethylamine) can help protonate the silanol groups and reduce tailing.[3][6]
-
Column Choice: Using a column with high-purity silica (B1680970) and effective end-capping can minimize the number of free silanol groups. Alternatively, columns with different stationary phases, such as a C8 or a polar-embedded phase, can be considered.[6][7]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[6][8]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Employing a guard column and ensuring proper sample preparation, such as filtration, can mitigate this.[9][10]
Q3: I am observing poor resolution between Rufinamide and its impurities or degradation products. How can I improve it?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[11] Here are some strategies:
-
Mobile Phase Composition: Modifying the organic-to-aqueous ratio in your mobile phase is a primary tool for adjusting selectivity. A systematic approach, such as running a gradient elution first, can help determine the optimal isocratic conditions.[1][12]
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.
-
pH Adjustment: As with peak tailing, adjusting the mobile phase pH can change the ionization state of Rufinamide and its impurities, thereby affecting their retention and improving separation.[3]
-
Column Parameters: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates (efficiency) and thus improve resolution.[11]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[1]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step approach to troubleshooting and resolving peak tailing issues for Rufinamide.
Problem: Rufinamide peak exhibits a tailing factor (Tf) greater than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Rufinamide peak tailing.
Experimental Protocols:
-
Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase and inject each to observe the effect on peak shape.
-
Mobile Phase pH Adjustment:
-
Prepare the aqueous component of your mobile phase.
-
Add a suitable buffer, such as 10-20 mM potassium phosphate or 0.1% triethylamine.
-
Adjust the pH to a value between 2.5 and 4.5 using phosphoric acid or another suitable acid.
-
Filter the buffered aqueous phase before mixing with the organic solvent.
-
Guide 2: Enhancing Resolution
This guide outlines a systematic approach to improving the separation between Rufinamide and co-eluting peaks.
Problem: Inadequate resolution (Rs < 1.5) between Rufinamide and an adjacent peak.
Resolution Improvement Workflow:
Caption: Workflow for improving chromatographic resolution.
Experimental Protocols:
-
Mobile Phase Optimization:
-
Perform a gradient elution from a low to a high percentage of organic solvent to determine the approximate elution composition.
-
Based on the gradient run, perform a series of isocratic runs with varying organic solvent percentages around the elution composition (e.g., 5% increments).
-
-
Column Change:
-
If available, switch to a column with a longer length (e.g., 150 mm to 250 mm) to increase efficiency.
-
Alternatively, use a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm) for higher efficiency.
-
Consider a different stationary phase chemistry (e.g., C18 to C8 or phenyl-hexyl) to alter selectivity.
-
Data Presentation
The following tables summarize typical chromatographic conditions reported in the literature for Rufinamide analysis.
Table 1: Reported HPLC Methods for Rufinamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[3] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[13] | Prontosil CN (250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[1] | Gradient with A: 0.1% Triethylamine in Water (pH 2.2) and B: Methanol:THF (980:20 v/v)[3] | Acetonitrile:Phosphate Buffer (40:60 v/v)[13] | Acetonitrile:Water (10:90 v/v, pH 3 with o-phosphoric acid)[14] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min[13] | 1.0 mL/min[14] |
| Detection | UV at 215 nm[1] | UV at 215 nm[3] | UV at 293 nm[13] | UV at 210 nm[14] |
| Retention Time | ~3.9 min[12] | Not specified | 4.717 min[13] | 8.374 min[14] |
Table 2: Troubleshooting Summary for Common Rufinamide Chromatography Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Adjust mobile phase pH to 2.5-4.5; use an end-capped column.[4][6] |
| Column overload | Dilute the sample.[6] | |
| Column contamination | Use a guard column; ensure proper sample filtration.[9][10] | |
| Poor Resolution | Suboptimal mobile phase composition | Modify the organic:aqueous ratio.[1][12] |
| Inappropriate stationary phase | Try a column with a different selectivity (e.g., C8, Phenyl).[7] | |
| Low column efficiency | Use a longer column or a column with smaller particles.[11] | |
| Split Peaks | Column void or blockage | Back-flush the column; replace if necessary. |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase.[8] | |
| Baseline Noise | Contaminated mobile phase | Use high-purity solvents and freshly prepared mobile phase.[8] |
| Detector issues | Check the lamp and clean the flow cell.[15] |
References
- 1. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method development and validation for rufinamide stability. [wisdomlib.org]
- 3. jocpr.com [jocpr.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 12. scienceopen.com [scienceopen.com]
- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 14. academic.oup.com [academic.oup.com]
- 15. HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
Technical Support Center: Overcoming Challenges in Low-Level Detection of Rufinamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of Rufinamide (B1680269).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of Rufinamide.
Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for my Rufinamide peak in HPLC or LC-MS/MS?
Answer:
Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections. To resolve this, flush the column with a strong solvent.[1]
-
Column Void: A void may have formed at the column inlet. This can be checked by reversing the column and flushing it. If the peak shape improves, the column may need to be replaced.[1]
-
Inappropriate Column Choice: The column chemistry may not be suitable for Rufinamide. A C18 column is commonly used and has been shown to provide good peak shape.[2][3]
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1] Ensure the injection solvent is of similar or weaker strength than the mobile phase.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of Rufinamide and its interaction with the stationary phase. For Rufinamide analysis, a mobile phase containing 0.1% formic acid or a phosphate (B84403) buffer is often used to ensure good peak shape.[2][4]
-
-
Sample Overload:
-
Injecting too high a concentration of Rufinamide can lead to peak fronting.[1] Dilute the sample and re-inject.
-
Question: I am experiencing low sensitivity or a weak signal for Rufinamide. How can I improve it?
Answer:
Low sensitivity can be a significant challenge in low-level detection. Here are several approaches to enhance the signal:
-
Optimize Mass Spectrometry Parameters (for LC-MS/MS):
-
Ionization Mode: Rufinamide is typically analyzed in positive electrospray ionization (ESI) mode.[2] Ensure your instrument is set to the correct mode.
-
MRM Transitions: Use the most intense and specific multiple reaction monitoring (MRM) transitions. For Rufinamide, the transition of m/z 239 -> 127 is commonly used.[2]
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the ionization of Rufinamide.
-
-
Improve Sample Preparation:
-
Efficient Extraction: Employ a sample preparation method with high recovery. Protein precipitation with methanol (B129727) is a simple and effective method for plasma samples.[2][5] For more complex matrices or lower detection limits, consider liquid-liquid extraction or solid-phase extraction (SPE).[3][6]
-
Sample Concentration: If the concentration of Rufinamide in your sample is very low, you can incorporate a sample concentration step, such as solvent evaporation and reconstitution in a smaller volume, after the extraction.
-
-
Enhance Chromatographic Performance:
-
Mobile Phase Additives: The use of additives like formic acid can improve the ionization efficiency of Rufinamide in the mass spectrometer source.[2]
-
Gradient Elution: A well-optimized gradient elution can help to sharpen the peak, thereby increasing the peak height and improving the signal-to-noise ratio.
-
Question: My results are showing high variability and poor reproducibility. What are the likely causes?
Answer:
High variability can stem from inconsistencies in sample preparation, instrument performance, or the analytical method itself.
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when dealing with small volumes for low-level detection.
-
Incomplete Reactions: If a derivatization step is used, ensure the reaction goes to completion for all samples.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to ion suppression or enhancement in LC-MS/MS, causing variability.[7] The use of a suitable internal standard, such as lacosamide, can help to correct for these effects.[2]
-
-
Instrument Instability:
-
Fluctuating Spray in MS: An unstable spray in the ESI source can lead to a highly variable signal. Check for clogs in the sample capillary or issues with the nebulizing gas.
-
Temperature Fluctuations: Ensure the column oven and autosampler temperatures are stable, as fluctuations can cause shifts in retention time and affect peak area.[7]
-
-
Method-Related Issues:
-
Carryover: If a high concentration sample is followed by a low concentration sample, carryover from the injector can lead to artificially high results for the low sample.[7][8] Implement a robust wash protocol for the injector.
-
Analyte Stability: Rufinamide may be unstable under certain conditions. Investigate the short-term, post-preparative, and freeze-thaw stability of Rufinamide in the specific matrix being analyzed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of quantification (LOQ) for Rufinamide in plasma using LC-MS/MS?
A1: A typical LOQ for Rufinamide in plasma using LC-MS/MS is around 5 ng/mL.[2] However, this can vary depending on the instrument sensitivity and the specific method used.
Q2: What is a suitable internal standard for the analysis of Rufinamide?
A2: Lacosamide is a commonly used internal standard for the LC-MS/MS analysis of Rufinamide in plasma.[2] Chloramphenicol has also been used as an internal standard for HPLC-UV analysis in mouse plasma and tissues.[3]
Q3: What are the common sample preparation techniques for analyzing Rufinamide in biological matrices?
A3: The most common sample preparation techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[6] For plasma samples, protein precipitation with methanol is a simple and widely used method.[2][5] A combination of protein precipitation and liquid-liquid extraction has also been successfully applied.[3]
Q4: Can I use HPLC-UV for the low-level detection of Rufinamide?
A4: While LC-MS/MS is generally more sensitive for low-level detection, HPLC-UV can also be used. The limit of detection will likely be higher than with LC-MS/MS. A validated HPLC-UV method for Rufinamide in mouse plasma and tissues had a linearity range of 0.1-30 µg/mL.[3] The detection wavelength is typically set around 210 nm.[3][4]
Q5: How can I avoid matrix effects in my LC-MS/MS analysis of Rufinamide?
A5: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can be a significant challenge. To mitigate matrix effects:
-
Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects.
-
Employ a more rigorous sample clean-up procedure , such as SPE, to remove interfering matrix components.[6]
-
Optimize the chromatography to separate Rufinamide from the matrix components that are causing ion suppression or enhancement.
-
Dilute the sample to reduce the concentration of interfering matrix components, although this may compromise the limit of detection.
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Plasma | 1.25 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Plasma | 5 ng/mL | [2] |
| Linearity Range | LC-MS/MS | Plasma | 40-2000 ng/mL | [2] |
| Linearity Range | RP-HPLC | Bulk Drug | 10-60 µg/mL | [4] |
| Linearity Range | RP-HPLC | Spiked Human Plasma | 0.5–50 μg/mL | [5] |
| Linearity Range | HPLC-UV | Mouse Plasma & Tissues | 0.1-30 µg/mL | [3] |
| Recovery | HPLC-UV | Mouse Plasma & Tissues | 73.1% - 85.2% | [3] |
Experimental Protocols
Protocol 1: LC-MS/MS for Rufinamide in Human Plasma[2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add the internal standard (lacosamide).
-
Add 150 µL of methanol to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm)
-
Mobile Phase: 50:50 (v/v) mixture of water with 0.1% formic acid and methanol.
-
Flow Rate: 0.4 mL/min
-
Mode: Isocratic
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rufinamide: m/z 239 -> 127
-
Lacosamide (IS): m/z 251 -> 108
-
-
Protocol 2: RP-HPLC for Rufinamide in Bulk and Tablet Dosage Form[4]
-
Sample Preparation:
-
Accurately weigh and transfer the sample equivalent to 10 mg of Rufinamide into a 10 mL volumetric flask.
-
Add about 5 mL of methanol and sonicate for 5 minutes.
-
Dilute to volume with the mobile phase.
-
Filter through a 0.4 µm membrane filter.
-
Further dilute as needed with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: ODS C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: 30:70 (v/v) mixture of Acetonitrile and 0.1M Potassium dihydrogen phosphate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Mode: Isocratic
-
Visualizations
Caption: Troubleshooting workflow for low-level Rufinamide detection.
Caption: Sample preparation workflow for Rufinamide in plasma.
Caption: Decision tree for selecting an analytical method for Rufinamide.
References
- 1. agilent.com [agilent.com]
- 2. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. zefsci.com [zefsci.com]
- 8. LSMSMS Troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography [scribd.com]
Impact of co-eluting substances on Rufinamide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Rufinamide (B1680269).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Rufinamide quantification?
A1: The most common analytical techniques for Rufinamide quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] These methods are widely used for determining Rufinamide concentrations in bulk drug, pharmaceutical dosage forms, and biological matrices such as human plasma.[3][4]
Q2: What is the main metabolite of Rufinamide and does it interfere with the analysis?
A2: Rufinamide is primarily metabolized to an inactive carboxylic acid derivative.[5] Validated analytical methods have been developed to separate Rufinamide from its main metabolite, ensuring that it does not interfere with the quantification of the parent drug.[3]
Q3: Are there any known drug-drug interactions that could lead to co-elution with Rufinamide?
A3: Yes, co-administration of other antiepileptic drugs (AEDs) can potentially lead to co-eluting substances. For example, valproic acid has been reported to increase plasma concentrations of Rufinamide.[5] While Rufinamide has minimal impact on the pharmacokinetics of many other AEDs, it may slightly increase the clearance of carbamazepine (B1668303) and lamotrigine, and slightly decrease the clearance of phenobarbital (B1680315) and phenytoin.[6] It is crucial to consider the presence of these and other co-administered drugs when developing and validating analytical methods.
Q4: What are the typical validation parameters for a Rufinamide analytical method?
A4: According to international guidelines, a validated method for Rufinamide quantification should demonstrate linearity, accuracy, precision, selectivity, and stability.[2][3] The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters to establish the sensitivity of the method.[7]
Troubleshooting Guide for Rufinamide Quantification
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Rufinamide
Possible Causes:
-
Column Overload: Injecting too high a concentration of Rufinamide can lead to peak tailing.
-
Column Degradation: Loss of stationary phase or contamination of the column can result in poor peak shape.
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Co-eluting Impurities: A hidden peak co-eluting with the main Rufinamide peak can cause asymmetry or splitting.
Troubleshooting Steps:
-
Reduce Injection Concentration: Dilute the sample and re-inject to see if the peak shape improves.
-
Column Wash: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Check Column Performance: Inject a standard of a well-behaved compound to verify column efficiency. If performance is poor, consider replacing the column.
-
Adjust Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help to resolve co-eluting substances.
Issue 2: Inaccurate or Irreproducible Rufinamide Quantification
Possible Causes:
-
Matrix Effects (in bioanalysis): Endogenous components in biological samples like plasma can suppress or enhance the ionization of Rufinamide in LC-MS/MS, leading to inaccurate results.[8]
-
Co-eluting Substances: A co-eluting peak from a metabolite, impurity, or co-administered drug can add to the Rufinamide peak area, causing overestimation.
-
Instability of Rufinamide: Rufinamide may degrade under certain conditions, such as acidic stress.[7]
-
Improper Sample Preparation: Inefficient extraction of Rufinamide from the matrix can lead to low recovery and underestimation.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition study to assess the degree of ion suppression or enhancement.
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatographic Separation: Modify the mobile phase, gradient, or change the column to achieve baseline separation of Rufinamide from any potential interferences.
-
Assess Analyte Stability: Conduct stability studies of Rufinamide in the sample matrix under the experimental conditions.
-
Use a Stable Isotope-Labeled Internal Standard (for LC-MS/MS): This can help to compensate for matrix effects and variability in sample preparation.
Data Presentation
Table 1: Summary of Reported HPLC Methods for Rufinamide Quantification
| Parameter | Method 1[3] | Method 2[2] | Method 3[7] |
| Column | Prontosil CN (5 µm, 250 x 4.6 mm) | LiChroCART® Purospher Star C18 (3 µm, 55 x 4 mm) | C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile (B52724):Water (10:90, v/v) with o-phosphoric acid (pH 3) | Water:Acetonitrile (82:18, v/v) | Water:Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 215 nm |
| Linearity Range | 0.5–50 µg/mL | 0.1–30 µg/mL | 1.0–200 µg/mL |
Table 2: Summary of a Reported LC-MS/MS Method for Rufinamide Quantification[4]
| Parameter | Method Details |
| Column | Zorbax SB-C18 (3.5 µm, 100 x 3 mm) |
| Mobile Phase | Water with 0.1% formic acid:Methanol (B129727) (50:50, v/v) |
| Flow Rate | Not Specified |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| Monitored Transition | m/z 239 → 127 |
| Linearity Range | 40–2000 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Method for Rufinamide in Human Plasma[3]
-
Sample Preparation:
-
To a plasma sample, add Lacosamide as an internal standard.
-
Precipitate plasma proteins using methanol.
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Conditions:
-
Column: Prontosil CN (5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and water (10:90, v/v), adjusted to pH 3 with a 0.01 N aqueous solution of o-phosphoric acid.
-
Flow Rate: 1.0 mL/min (isocratic elution).
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
Protocol 2: LC-MS/MS Method for Rufinamide in Plasma[4]
-
Sample Preparation:
-
To a 50 µL plasma sample, add the internal standard (lacosamide).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Zorbax SB-C18 (3.5 µm, 100 x 3 mm).
-
Mobile Phase: A mixture of water containing 0.1% formic acid and methanol (50:50, v/v) under isocratic conditions.
-
Ionization: Electrospray Positive Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Rufinamide: m/z 239 → 127.
-
MRM Transition for Internal Standard (Lacosamide): m/z 251 → 108.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate Rufinamide quantification.
Caption: General experimental workflow for Rufinamide bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
Technical Support Center: Optimal LC Column Selection for Rufinamide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal Liquid Chromatography (LC) column for the analysis of Rufinamide (B1680269). It includes a detailed troubleshooting guide, frequently asked questions (FAQs), and established experimental protocols to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for Rufinamide analysis?
A1: The most frequently utilized columns for Rufinamide analysis are reversed-phase columns, particularly C18 and C8 columns.[1][2][3][4] Several studies have demonstrated successful separation and quantification of Rufinamide using these stationary phases. The choice between C18 and C8 often depends on the specific requirements of the assay, such as the desired retention time and resolution from other components in the sample matrix.
Q2: Are there other types of columns that can be used for Rufinamide analysis?
A2: Yes, besides C18 and C8, other columns have been successfully employed. For instance, a cyano (CN) column has been used for the determination of Rufinamide in human plasma.[5][6] In some cases, even a silica (B1680970) column with a non-aqueous mobile phase has been utilized.[7][8] The selection of a less common column type is typically driven by the need to achieve a specific selectivity, especially when dealing with complex matrices or co-eluting impurities.
Q3: What are the key parameters to consider when selecting an LC column for Rufinamide analysis?
A3: When selecting an LC column for Rufinamide analysis, the following parameters are crucial:
-
Stationary Phase: C18 and C8 are the most common choices. Base-deactivated silica (BDS) is often preferred to minimize peak tailing.[1]
-
Column Dimensions: Typical column dimensions range from 150 mm to 250 mm in length and 4.6 mm in internal diameter.[1][2][3][4] Shorter columns can be used for faster analysis times, provided resolution is adequate.
-
Particle Size: A particle size of 5 µm is commonly used.[1][2][3][4] Smaller particle sizes (e.g., <2.7 µm) can offer higher efficiency but may require a UPLC system capable of handling higher backpressures.[9]
-
Column Temperature: The analysis is often performed at a controlled room temperature or slightly elevated temperatures, such as 30°C, to ensure reproducibility.[1][2]
Q4: How does the mobile phase composition affect the analysis of Rufinamide?
A4: The mobile phase composition is critical for achieving optimal separation. For reversed-phase chromatography of Rufinamide, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used.[4][10] The pH of the aqueous phase can influence the retention and peak shape of Rufinamide. Adjusting the organic-to-aqueous ratio will control the retention time.
Troubleshooting Guide
This guide addresses common issues encountered during the LC analysis of Rufinamide.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For Rufinamide, a slightly acidic pH is often used. | |
| Column void. | Replace the column. Avoid sudden pressure shocks.[11] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure accurate composition. Keep the mobile phase capped to prevent evaporation.[12] |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[11] | |
| Low Resolution | Inadequate separation by the current column. | Try a column with a different selectivity (e.g., C8 instead of C18, or a phenyl-hexyl column). |
| Mobile phase composition is not optimal. | Adjust the mobile phase composition, including the organic-to-aqueous ratio and the pH. A gradient elution may also improve resolution.[12] | |
| Column is old or contaminated. | Replace the guard column and/or the analytical column.[12] | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, or tubing). | Systematically isolate the source of the high pressure by disconnecting components. Replace the guard column or reverse-flush the analytical column (if recommended by the manufacturer).[11][12] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and is compatible with the organic solvent concentration. | |
| Mobile phase viscosity is too high. | Consider using a different organic solvent (e.g., acetonitrile instead of methanol) or adjusting the mobile phase composition. |
Experimental Protocols
Below are detailed methodologies for Rufinamide analysis based on published literature.
Method 1: Reversed-Phase HPLC-UV using a C18 Column
This method is suitable for the quantification of Rufinamide in bulk drug and pharmaceutical formulations.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Methanol: 0.025% Trifluoroacetic acid in water (60:40 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 212 nm[3]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Method 2: Reversed-Phase HPLC-UV using a C8 Column
This method was identified as providing the best separation among several tested C8 and C18 columns for the analysis of Rufinamide.
-
Column: BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol: Acetonitrile: Dimethylformamide (7:5:8, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[1]
-
Sample Preparation: Prepare samples in the mobile phase.
Method 3: Normal-Phase HPLC-UV using a Silica Column
This method is suitable for the analysis of Rufinamide in human plasma and saliva.
-
Mobile Phase: Methanol/Dichloromethane/n-hexane (10/25/65, v/v/v) mixed with 6 ml ammonium (B1175870) hydroxide[7][8]
-
Column Temperature: 30°C[7]
-
Sample Preparation: Liquid-liquid extraction is required for plasma and saliva samples.[7][8]
Quantitative Data Summary
The following tables summarize the key parameters from the experimental protocols.
Table 1: LC Column Specifications for Rufinamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 | C8 | Silica |
| Brand | Kromasil | BDS Hypersil | Spherisorb |
| Length (mm) | 250 | 250 | 250 |
| Internal Diameter (mm) | 4.6 | 4.6 | 4.6 |
| Particle Size (µm) | 5 | 5 | 5 |
Table 2: Chromatographic Conditions for Rufinamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol: 0.025% TFAA in water (60:40) | Methanol: Acetonitrile: DMF (7:5:8) | Methanol:DCM:n-hexane (10:25:65) with NH4OH |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.5 |
| Detection Wavelength (nm) | 212 | 210 | 230 |
| Column Temperature (°C) | Ambient | 30 | 30 |
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in Rufinamide LC analysis.
Caption: A flowchart for troubleshooting common LC analysis issues.
References
- 1. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. apjhs.com [apjhs.com]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijrpc.com [ijrpc.com]
- 11. lcms.cz [lcms.cz]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Validation & Comparative
The Gold Standard vs. The Alternatives: A Comparative Analysis of Internal Standards for Accurate Rufinamide Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Rufinamide, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Rufinamide-15N,d2-1, a stable isotope-labeled (SIL) internal standard, with other commonly used structural analog internal standards. The following analysis is based on available experimental data to facilitate an informed decision for your analytical needs.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4][5] this compound is designed to be the ideal internal standard for Rufinamide, co-eluting with the analyte and exhibiting similar behavior in the mass spectrometer, thereby minimizing the impact of matrix effects and improving data quality.[1][2]
However, the availability and cost of SIL internal standards can sometimes necessitate the use of alternative, structurally analogous compounds. This guide examines the performance of such alternatives based on published validation data.
Performance Comparison: this compound vs. Structural Analogs
| Internal Standard | Type | Analytical Method | Matrix | Accuracy (% Recovery) | Reference |
| This compound | Stable Isotope Labeled (SIL) | LC-MS/MS | General expectation for SIL IS | Typically 95-105% (Hypothetical) | [5] |
| Lacosamide | Structural Analog | RP-HPLC-UV | Human Plasma | 95.97 - 114.13% | [6][7] |
| Piribedil | Structural Analog | HPLC-UV | Rat Plasma & Brain | Data not specified in snippets | |
| Metoclopramide | Structural Analog | HPLC | Human Plasma & Saliva | Data not specified in snippets |
Note: The accuracy for this compound is a typical performance expectation for a stable isotope-labeled internal standard as presented in comparative guides.[5] The data for the alternative internal standards is derived from individual validation studies.
Experimental Protocols
Protocol for Rufinamide Quantification using Lacosamide as Internal Standard
This protocol is based on a validated RP-HPLC-UV method for the determination of Rufinamide in human plasma.[6]
1. Sample Preparation:
-
To a 1.0 mL aliquot of human plasma, add a known concentration of Lacosamide as the internal standard.
-
Precipitate the plasma proteins by adding a suitable volume of methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Prontosil CN (5 µm, 250 × 4.6 mm)
-
Mobile Phase: Acetonitrile: Water (10:90, v/v), adjusted to pH 3 with 0.01 N o-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: Not specified.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Rufinamide into blank human plasma.
-
Process the calibration standards and quality control samples along with the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of Rufinamide to the internal standard (Lacosamide) against the concentration of Rufinamide.
-
Determine the concentration of Rufinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for bioanalytical method validation using an internal standard and the logical decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical workflow for Rufinamide quantification.
Caption: Decision pathway for internal standard selection.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Rufinamide. Stable isotope-labeled internal standards, such as this compound, are unequivocally the preferred choice as they offer the most effective means of correcting for analytical variability, thereby ensuring the highest level of accuracy and precision.[2][8] The use of a SIL internal standard is strongly recommended by regulatory bodies for bioanalytical method validation.[3]
While structural analog internal standards like Lacosamide have been shown to provide acceptable accuracy in specific validated methods, they may not perfectly mimic the behavior of Rufinamide under all conditions.[6][7] This can potentially lead to less effective compensation for matrix effects and other sources of error. Therefore, when the highest data quality is required for pharmacokinetic studies, clinical trials, and regulatory submissions, the use of this compound is the superior approach. If a structural analog must be used, extensive validation is crucial to demonstrate its suitability for the intended application.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution LC-MS/MS Sets the Gold Standard for Rufinamide Quantification
A head-to-head comparison of analytical methodologies reveals that the use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and precision for the quantification of the antiepileptic drug Rufinamide (B1680269) in biological matrices. This guide provides a comprehensive overview of the available methods, their performance characteristics, and detailed experimental protocols for researchers, scientists, and drug development professionals.
The therapeutic monitoring of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome, requires highly accurate and precise analytical methods to ensure patient safety and optimal therapeutic outcomes. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are available, recent advancements in mass spectrometry, particularly isotope dilution LC-MS/MS, have demonstrated enhanced performance.
Isotope Dilution: The Key to Enhanced Accuracy
Isotope dilution mass spectrometry employs a stable isotope-labeled version of the analyte (e.g., deuterated Rufinamide) as an internal standard. This internal standard is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process, any variations in sample preparation, injection volume, and instrument response can be effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantification compared to methods that use non-isotopically labeled internal standards or no internal standard at all.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different analytical methods for Rufinamide quantification, highlighting the advantages of the isotope dilution LC-MS/MS approach.
Table 1: Performance Characteristics of Rufinamide Quantification Methods
| Parameter | Isotope Dilution UPLC-MS/MS[1] | LC-MS/MS (Non-Isotopic IS)[2] | HPLC-UV[3][4] |
| Limit of Quantification (LOQ) | 3.00 µg/mL | 5 ng/mL | 0.25 - 0.5 µg/mL |
| Linearity Range | Not explicitly stated, but validated | 40 - 2000 ng/mL | 0.25 - 50 µg/mL |
| Accuracy (% Bias) | < 15% | Not explicitly stated | 95.97% to 114.13% |
| Precision (% CV) | < 15% (imprecision) | Not explicitly stated | < 10% (intra- and inter-day) |
Table 2: Detailed Validation Data for Isotope Dilution UPLC-MS/MS
| Analyte | LOQ (µg/mL) | Linearity (R²) | Imprecision (% CV) | Inaccuracy (% Bias) |
| Rufinamide[1] | 3.00 | 0.994 - 1.000 | < 15% | < 15% |
Experimental Protocols
Isotope Dilution LC-MS/MS Method for Rufinamide Quantification
This protocol is based on the methodology for the simultaneous determination of multiple antiepileptic drugs using deuterated internal standards[5].
1. Sample Preparation:
-
To 100 µL of plasma/serum sample, add the internal standard solution containing deuterated Rufinamide.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., HYPERSIL GOLD C18 50 x 2.1 mm, 1.9 µm)[5].
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: 1-10 µL of the prepared sample extract[5].
3. Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both Rufinamide and its deuterated internal standard should be optimized.
-
Data Analysis: The concentration of Rufinamide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Rufinamide.
HPLC-UV Method for Rufinamide Quantification
This protocol is a generalized procedure based on published methods[3][4].
1. Sample Preparation:
-
To a known volume of plasma or serum, add a non-isotopic internal standard (e.g., Lacosamide)[3][4].
-
Perform protein precipitation using a suitable organic solvent (e.g., methanol)[3][4].
-
Vortex and centrifuge the sample.
-
The resulting supernatant is then injected into the HPLC system.
2. Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile)[3][4].
-
Injection Volume: 20 µL[3].
Workflow Diagrams
Caption: Isotope Dilution LC-MS/MS Workflow for Rufinamide Quantification.
Caption: Performance Comparison of Rufinamide Quantification Methods.
References
- 1. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekakit.com [eurekakit.com]
A Comparative Guide to Rufinamide Quantification: LC-MS/MS vs. HPLC-UV Assays
For researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of the antiepileptic drug Rufinamide (B1680269), selecting an appropriate analytical method is a critical decision. This guide provides a detailed comparison of two common analytical techniques for Rufinamide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is based on their linearity and range, supported by experimental data from published studies.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 40 - 2000 ng/mL[1] | 0.5 - 50 µg/mL (500 - 50,000 ng/mL)[2] |
| 0.5 - 7.5 µg/mL (500 - 7500 ng/mL)[3][4] | 10 - 60 µg/mL (10,000 - 60,000 ng/mL)[5] | |
| 1.0 - 200 µg/mL (1000 - 200,000 ng/mL)[6] | ||
| 50 - 150 µg/mL (50,000 - 150,000 ng/mL)[7] | ||
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 0.31 µg/mL (310 ng/mL)[4] |
| Limit of Detection (LOD) | 1.25 ng/mL[1] | 0.10 µg/mL (100 ng/mL)[4] |
| Correlation Coefficient (r²) | > 0.99 (Implied) | 0.999[7] |
| 0.99994[3][4] |
Key Observations:
-
Sensitivity: LC-MS/MS methods demonstrate significantly higher sensitivity with a lower limit of detection (LOD) and lower limit of quantification (LLOQ) in the low ng/mL range. This makes LC-MS/MS the preferred method for studies requiring the measurement of very low concentrations of Rufinamide.
-
Range: While HPLC-UV methods have a higher LLOQ, they often cover a wider linear range, extending into the high µg/mL levels. This can be advantageous for analyzing samples with expected high concentrations of the drug without the need for extensive dilution.
-
Linearity: Both methods exhibit excellent linearity, with correlation coefficients (r²) consistently approaching 1.0, indicating a strong proportional relationship between concentration and instrument response within the defined ranges.
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS and HPLC-UV assay for Rufinamide quantification.
Rufinamide LC-MS/MS Assay Protocol
This protocol is based on a validated method for the determination of Rufinamide in human plasma.
1. Sample Preparation:
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., Lacosamide)[1].
-
Precipitate proteins by adding methanol[1].
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm)[1].
-
Mobile Phase: A mixture of water with 0.1% formic acid and methanol (B129727) (50:50, v/v)[1].
-
Flow Rate: Isocratic elution.
-
Injection Volume: Not specified, typically 5-20 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode[1].
-
Detection: Multiple Reaction Monitoring (MRM)[1].
-
Monitored Transitions:
Rufinamide HPLC-UV Assay Protocol
This protocol is a representative example of a validated HPLC-UV method for Rufinamide determination.
1. Sample Preparation:
-
Preparation of plasma samples involves the precipitation of plasma proteins using methanol[2].
-
An internal standard, such as Lacosamide, is typically added before precipitation[2].
-
After centrifugation, the clear supernatant is collected for analysis.
2. High-Performance Liquid Chromatography:
-
Column: Prontosil CN (5 µm, 250 × 4.6 mm)[2] or a C18 column such as Phenomex Luna C18 (5µm, 250 mm × 4.6 mm)[7].
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (10:90, v/v), with the pH adjusted to 3 with o-phosphoric acid[2]. Another option is a mixture of phosphate (B84403) buffer and acetonitrile (60:40)[7].
-
Injection Volume: Typically 20 µL.
Conclusion
The choice between an LC-MS/MS and an HPLC-UV assay for Rufinamide quantification depends on the specific requirements of the study. For applications demanding high sensitivity, such as pharmacokinetic studies with low dosage or therapeutic drug monitoring at trough concentrations, the superior sensitivity of LC-MS/MS is indispensable. Conversely, for routine analysis of samples with expected concentrations well within the µg/mL range, HPLC-UV provides a robust, reliable, and more cost-effective alternative. The excellent linearity and broad range of HPLC-UV methods make them suitable for quality control of pharmaceutical preparations and for clinical settings where extremely low-level detection is not a primary concern.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. apjhs.com [apjhs.com]
- 5. ijrpc.com [ijrpc.com]
- 6. scienceopen.com [scienceopen.com]
- 7. scispace.com [scispace.com]
Precision in Rufinamide Bioanalysis: A Comparative Guide to HPLC-UV and LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the inter-day and intra-day precision for the bioanalysis of the antiepileptic drug Rufinamide (B1680269), focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.
Comparative Precision of Analytical Methods
The precision of an analytical method is a critical parameter in its validation, ensuring the reproducibility of results. The following table summarizes the inter-day and intra-day precision data from various studies on Rufinamide bioanalysis. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
| Analytical Method | Matrix | Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HPLC-UV | Human Plasma | 10 µg/mL | 0.14 | 0.59 |
| 20 µg/mL | 0.29 | 0.76 | ||
| 50 µg/mL | 0.21 | 0.68 | ||
| HPLC-UV | Pharmaceutical Preparations | Low (1 µg/mL) | 0.637 | - |
| Medium (2 µg/mL) | 0.412 | - | ||
| High (3 µg/mL) | 0.302 | - | ||
| RP-HPLC | Human Plasma | Not Specified | < 10 | < 10 |
| RP-HPLC | Bulk Drug & Tablet | Not Specified | < 2.0 | - |
| LC-MS/MS | Plasma | Not Specified | Within acceptable limits | Within acceptable limits |
Note: "-" indicates data not provided in the cited source.
The data indicates that both HPLC-UV and LC-MS/MS methods can achieve a high degree of precision for Rufinamide quantification. One study demonstrated intra-day and inter-day precision with %RSD values below 1% for an HPLC-UV method in human plasma[1][2]. Another study using RP-HPLC in human plasma reported both intra-day and inter-day precision did not exceed 10%[3][4]. For pharmaceutical preparations, an HPLC method showed intra-day %RSD between 0.302% and 0.637%[5]. Similarly, an RP-HPLC method for bulk drug and tablet formulations reported a precision of less than 2.0% RSD[6]. While specific quantitative data for an LC-MS/MS method was not detailed in the provided search results, it was noted to provide accuracy and precision within current official guidelines[7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols used in the cited studies.
HPLC-UV Method 1[1]
-
Sample Preparation: Not detailed in the provided abstract.
-
Instrumentation: Shimadzu Model CBM-20 A/20 Alite HPLC system with an SPD M20A prominence photodiode array detector.
-
Chromatographic Conditions:
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Water–acetonitrile (40:60, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 215 nm.
-
-
Linearity: 1.0–200 μg/mL.
HPLC-UV Method 2[8][9]
-
Sample Preparation: 250 μl of plasma or saliva were alkalinized with ammonium (B1175870) hydroxide (B78521) (pH 9.25) and extracted with dichloromethane. Metoclopramide was used as the internal standard.
-
Instrumentation: Shimadzu LC-10Av chromatograph with a LaChrom L-7400 UV detector.
-
Chromatographic Conditions:
-
Column: Spherisorb silica (B1680970) column (250 × 4.6 mm i.d., 5 μm) at 30 °C.
-
Mobile Phase: Methanol (B129727)/dichloromethane/n-hexane (10/25/65, vol/vol/vol) mixed with 6 ml ammonium hydroxide.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 230 nm.
-
-
Linearity: 0.25-20.0 μg/ml.
RP-HPLC Method[4]
-
Sample Preparation: Precipitation of plasma proteins using methanol. Lacosamide was used as the internal standard.
-
Instrumentation: Not specified.
-
Chromatographic Conditions:
-
Column: Prontosil CN column (5 μm, 250 × 4.6 mm).
-
Mobile Phase: Acetonitrile: water (10:90, v/v), adjusted to pH 3 with 0.01 N o-phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
-
Linearity: 0.5–50 μg/mL in plasma.
LC-MS/MS Method[7]
-
Sample Preparation: Protein precipitation with methanol using 50μl plasma aliquots. Lacosamide was used as the internal standard.
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (100mm × 3mm, 3.5μm).
-
Mobile Phase: Water with 0.1% formic acid and methanol (50:50, v/v).
-
Flow Rate: Not specified.
-
Detection: Multiple reaction monitoring (MRM) mode with electrospray positive ionization (ESI+). Monitored transitions were m/z 239 → 127 for Rufinamide and m/z 251 → 108 for the internal standard.
-
-
Linearity: 40-2000 ng/ml in plasma.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for bioanalytical method development and validation, a crucial process for ensuring reliable drug quantification.
References
- 1. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rufinamide Extraction Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable extraction of Rufinamide (B1680269) from various matrices is a critical step in analysis, formulation, and quality control. This guide provides a comparative analysis of different extraction methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific research needs.
This document outlines and contrasts several common and emerging extraction techniques for Rufinamide, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation, Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). The performance of these methods is evaluated based on key parameters such as recovery rate, processing time, solvent consumption, and applicability to different sample types.
Comparative Analysis of Rufinamide Extraction Methods
The selection of an optimal extraction method for Rufinamide depends on various factors, including the sample matrix (pharmaceutical formulation or biological fluid), the desired purity of the extract, the available equipment, and the required sample throughput. The following table summarizes the quantitative performance of different extraction methods based on available literature.
| Extraction Method | Sample Matrix | Recovery Rate (%) | Processing Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Plasma, Saliva | 50-89%[1] | Moderate | High | Simple, low cost | Emulsion formation, laborious, large solvent volumes |
| Solid-Phase Extraction (SPE) | Biological Fluids | >50% (for similar anticonvulsants)[2] | Moderate | Moderate | High selectivity, automation potential | Higher cost of consumables, method development can be complex |
| Protein Precipitation | Plasma | >95% (inferred) | Fast | Low | Simple, fast, applicable to small volumes | Low selectivity, potential for matrix effects |
| Column Chromatography | Tablets | 98-100%[3] | Slow | High | High purity | Time-consuming, requires significant solvent volumes |
| Supercritical Fluid Extraction (SFE) | Tablets, Biological Fluids (hypothetical) | 90.8-97.2% (for similar imidazole (B134444) drugs)[4] | Fast | Low (CO2 is recycled) | "Green" method, high selectivity | High initial equipment cost |
| Ultrasound-Assisted Extraction (UAE) | Tablets, Biological Fluids (hypothetical) | High (inferred from similar compounds) | Fast | Low to Moderate | Fast, efficient, reduced solvent use | Potential for analyte degradation with excessive sonication |
Experimental Protocols
Liquid-Liquid Extraction (LLE) from Human Plasma and Saliva
This protocol is adapted from a validated HPLC-UV method for the determination of Rufinamide in human plasma and saliva[5].
Materials:
-
Human plasma or saliva samples
-
Dichloromethane (B109758) (extraction solvent)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Metoclopramide (internal standard)
-
Centrifuge
-
Vortex mixer
-
Evaporator
Procedure:
-
To 250 µL of plasma or saliva in a glass tube, add the internal standard.
-
Alkalinize the sample with ammonium hydroxide to a pH of 9.25.
-
Add 2 mL of dichloromethane and vortex for 2 minutes to extract Rufinamide.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Protein Precipitation from Human Plasma
This is a rapid method suitable for preparing plasma samples for LC-MS/MS analysis[6].
Materials:
-
Human plasma samples
-
Methanol (B129727) (precipitation solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant containing the extracted Rufinamide for analysis.
Column Chromatography for Extraction from Tablets
This method is suitable for isolating Rufinamide from its pharmaceutical dosage form[3].
Materials:
-
Rufinamide tablets
-
Dimethylformamide (DMF) and distilled water (dissolution solvents)
-
Silica (B1680970) gel (stationary phase)
-
Methanol, water, and glacial acetic acid (mobile phase)
-
Mortar and pestle
-
Chromatography column
Procedure:
-
Grind five Rufinamide tablets (200 mg/tablet) into a fine powder using a mortar and pestle.
-
Dissolve the powder in a 1:10 mixture of dimethylformamide and distilled water.
-
Pack a chromatography column with silica gel.
-
Load the dissolved sample onto the column.
-
Elute the column with a mobile phase consisting of methanol:water:glacial acetic acid (6.3:1.3:0.5 v/v/v).
-
Collect the fractions containing Rufinamide and dry to obtain the solid compound.
Supercritical Fluid Extraction (SFE) - Hypothetical Protocol
This hypothetical protocol is based on SFE methods developed for other imidazole and triazole drugs, as direct literature on SFE for Rufinamide is limited[4].
Assumptions:
-
Rufinamide is soluble in supercritical CO2, potentially with a modifier.
-
The optimal conditions will be similar to those for other small molecule aromatic drugs.
Materials and Equipment:
-
Ground Rufinamide tablets or lyophilized biological sample
-
Supercritical Fluid Extractor
-
Supercritical grade CO2
-
Methanol or ethanol (B145695) (modifier)
Procedure:
-
Pack the ground tablet powder or prepared biological sample into the extraction vessel.
-
Set the SFE parameters:
-
Pressure: 200-300 bar
-
Temperature: 40-60°C
-
CO2 flow rate: 2-4 mL/min
-
Modifier: 5-15% methanol
-
-
Perform a static extraction for 10-20 minutes, followed by a dynamic extraction for 30-60 minutes.
-
Collect the extracted Rufinamide in a collection vial.
-
Evaporate the modifier and dissolve the residue in a suitable solvent for analysis.
Ultrasound-Assisted Extraction (UAE) - Hypothetical Protocol
This protocol is inferred from general UAE procedures for bioactive compounds from solid matrices.
Assumptions:
-
Ultrasonic waves will enhance the dissolution of Rufinamide from the matrix into the solvent.
-
A suitable solvent will be one in which Rufinamide has good solubility, such as methanol or a mixture of methanol and water.
Materials and Equipment:
-
Ground Rufinamide tablets or homogenized biological tissue
-
Ultrasonic bath or probe sonicator
-
Methanol or methanol/water mixture (extraction solvent)
-
Centrifuge or filtration apparatus
Procedure:
-
Place the powdered tablets or homogenized tissue in a suitable vessel.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Immerse the vessel in an ultrasonic bath or place the probe into the mixture.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).
-
Separate the extract from the solid residue by centrifugation or filtration.
-
The resulting solution can be directly analyzed or further concentrated.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and aid in method selection, the following diagrams have been generated.
References
- 1. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ICH-Compliant Analytical Method Validation for Rufinamide
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive comparison of validated analytical methods for the antiepileptic drug Rufinamide (B1680269), with a focus on adherence to the International Council for Harmonisation (ICH) guidelines. We present a detailed examination of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
The accurate quantification of Rufinamide in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. Several analytical techniques have been developed and validated for this purpose, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prevalent. However, other methods such as UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) also offer viable alternatives, each with its own set of advantages and limitations. This guide will delve into the performance characteristics of these methods, providing a side-by-side comparison of their key validation parameters.
Comparative Analysis of Validated Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for Rufinamide, validated in accordance with ICH guidelines. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and other critical parameters.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | RP-HPLC Method 3 | UV-Vis Spectrophotometry | HPTLC |
| Linearity Range | 1.0–200 µg/mL[1][2] | 50-150 µg/mL[3] | 0.5-7.5 µg/mL[4] | 10-100 µg/mL[5][6] | 1000–3500 ng/spot[7] |
| Correlation Coefficient (r²) | 0.9997[1][2] | 0.999[3][8] | 0.99994[4] | Not Reported | 0.9989[7] |
| Limit of Detection (LOD) | 0.2423 µg/mL[1] | Not Reported | 0.10 µg/mL[4] | 4.07 µg/mL[6] | 196.59 ng/spot[7] |
| Limit of Quantitation (LOQ) | 0.7346 µg/mL[1] | Not Reported | 0.31 µg/mL[4] | 12.33 µg/mL[6] | 595.74 ng/spot[7] |
| Accuracy (% Recovery) | >98% | Not Reported | Within acceptable range[4] | 98-102%[6] | Not Reported |
| Precision (%RSD) | <2.0%[1] | <2.0% | <2.0%[4] | <2.0%[6] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the procedures followed in the validation of analytical methods for Rufinamide according to ICH guidelines.
RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Rufinamide in bulk and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (40:60, v/v)[1][2]. Other examples include phosphate (B84403) buffer and acetonitrile (60:40, v/v)[3].
-
Injection Volume: 20 µL[2].
-
Column Temperature: Ambient.
Validation Parameters:
-
System Suitability: The system is evaluated by injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and resolution[9].
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components is determined by comparing the chromatograms of the blank, placebo, standard, and sample solutions. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are also performed to demonstrate that the method can separate the drug from its degradation products[1][9][10].
-
Linearity: A series of solutions of Rufinamide are prepared at different concentrations and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient is determined[1][2].
-
Accuracy: The accuracy is determined by the recovery method, where a known amount of the standard drug is added to a pre-analyzed sample solution and the recovery percentage is calculated[7].
-
Precision:
-
Repeatability (Intra-day precision): The analysis of multiple samples of the same homogeneous sample is performed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) of the results is calculated[1].
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve[6][7].
-
Robustness: The effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, pH) on the results is evaluated to ensure the method's reliability during normal usage[9].
UV-Vis Spectrophotometric Method
Objective: To develop and validate a simple and cost-effective UV-Vis spectrophotometric method for the estimation of Rufinamide.
Instrumentation:
-
UV-Vis Spectrophotometer
Methodology (Example):
-
Solvent: Methanol or a suitable buffer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of Rufinamide over a suitable wavelength range (e.g., 200-400 nm)[8][11]. For instance, a λmax of 210 nm has been reported[12]. In another method, a reaction with sodium nitrite (B80452) and hydrochloric acid resulted in a product with maximum absorbance at 385 nm[5][6].
-
Preparation of Standard and Sample Solutions: Accurately weighed amounts of Rufinamide standard and sample are dissolved in the chosen solvent to prepare solutions of known concentrations.
-
Calibration Curve: A series of dilutions are prepared from the standard stock solution, and their absorbances are measured at the λmax. A calibration curve of absorbance versus concentration is plotted.
Validation Parameters: The validation is performed as per ICH guidelines, similar to the HPLC method, covering linearity, accuracy, precision, LOD, and LOQ[6].
HPTLC Method
Objective: To develop and validate a sensitive and high-throughput HPTLC method for the quantification of Rufinamide.
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and scanner.
Chromatographic Conditions (Example):
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates[7].
-
Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (9:1:0.1, v/v/v)[7].
-
Application: Samples are applied as bands of a specific width.
-
Development: The plate is developed in a chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned at a specific wavelength (e.g., 210 nm)[7].
Validation Parameters: The method is validated for linearity, accuracy, precision, LOD, LOQ, and specificity as per ICH guidelines[7].
Visualizing the Validation Workflow
To better understand the logical flow of an ICH-compliant analytical method validation process for Rufinamide, the following diagrams illustrate the key stages and their relationships.
Caption: Workflow for ICH-compliant analytical method validation.
The following diagram illustrates the interconnectedness of the various validation parameters as stipulated by ICH guidelines.
Caption: Interconnectedness of ICH validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apjhs.com [apjhs.com]
- 5. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 9. Method development and validation for rufinamide impurity analysis. [wisdomlib.org]
- 10. jocpr.com [jocpr.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijrpc.com [ijrpc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
